B1577426 Maximin H12

Maximin H12

Cat. No.: B1577426
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin H12 is an antimicrobial peptide sourced from amphibian skin secretions, closely related to the Maximin family of peptides found in the Chinese red belly toad (Bombina maxima). These peptides are of significant interest in microbiological and pharmaceutical research due to their efficacy against a range of pathogens. As a research tool, this compound provides scientists with a compound to study novel mechanisms of action against Gram-negative and Gram-positive bacteria, as well as fungal species. Its properties make it a valuable subject for investigations into new antimicrobial agents, helping to advance the understanding of host-defense peptides and their potential applications. This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

LLGPVLGLVSNALGGLLKNI

Origin of Product

United States

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural analysis of complex molecules. By probing how molecules interact with electromagnetic radiation, scientists can deduce intricate details about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. ebi.ac.ukresearchgate.net It relies on the magnetic properties of atomic nuclei, providing information about the local environment of each atom within the molecule. ebi.ac.uk For peptides like Maximin H12, two-dimensional NMR experiments (such as COSY, TOCSY, and NOESY) are employed to establish through-bond and through-space correlations between atoms, which are then used to calculate a set of structural models. mdpi.comacs.org

While specific NMR data for this compound is not yet extensively published, studies on related maximin peptides, such as maximin 1 and maximin 3, have successfully used 2D NMR to reveal that they adopt an α-helical structure in membrane-mimicking environments. mdpi.comacs.org For instance, the analysis of maximin 1 in a water/trifluoroethanol mixture showed an α-helical conformation spanning from residue Ile2 to Ala26. mdpi.com Such studies provide a framework for the future detailed structural analysis of this compound.

Table 1: Common 2D NMR Experiments for Peptide Structure Elucidation

ExperimentInformation Provided
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three chemical bonds.
TOCSY (Total Correlation Spectroscopy)Reveals correlations between all protons within a spin system, identifying all protons belonging to a single amino acid residue.
NOESY (Nuclear Overhauser Effect Spectroscopy)Detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for calculating the 3D structure.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N, aiding in resonance assignment. nih.gov

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. uniprot.orgnih.gov This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of a molecule's chemical formula. uniprot.org For peptides like this compound, which are isolated from natural sources, HRMS is critical for initial characterization and to confirm purity. acs.org

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. acs.orgmdpi.com For example, MALDI-TOF MS analysis of partially isolated skin secretions from Bombina maxima confirmed the expression of most deduced maximin S peptides. mdpi.com Similarly, fast atom bombardment mass spectrometry (FAB-MS) was used to determine the molecular mass of maximin-2 and maximin-H1 from the same species. acs.org These methods are vital for confirming the primary structure of this compound as deduced from cDNA sequencing. nih.gov

Table 2: High-Resolution Mass Spectrometry Techniques in Peptide Analysis

TechniquePrincipleApplication for this compound
ESI-MS (Electrospray Ionization Mass Spectrometry)A soft ionization technique that produces multiply charged ions from a solution, suitable for large biomolecules.Determination of precise molecular weight and confirmation of post-translational modifications. acs.org
MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry)A soft ionization technique where the analyte is co-crystallized with a matrix, allowing for the analysis of large molecules with minimal fragmentation.Rapid screening of biological extracts for the presence of known and novel peptides. mdpi.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. acs.orgnih.gov The technique involves diffracting a beam of X-rays off a single crystal of the compound. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. nih.govnih.gov

Obtaining a high-quality crystal of a peptide can be a significant challenge. nih.govnih.gov To date, there are no published X-ray crystal structures specifically for this compound. However, this technique remains a crucial goal for the complete structural elucidation of this compound, as it would provide an unambiguous, high-resolution model of its solid-state conformation. nih.gov

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study the stereochemistry of chiral molecules like peptides. pnas.orgnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is particularly sensitive to the secondary structure of peptides (e.g., α-helix, β-sheet). pnas.orgillinois.edu

For instance, CD analysis of a related peptide, maximin H5, was used to assess its α-helical content and thermal stability. illinois.edu Similarly, studies on other antimicrobial peptides have used CD to investigate conformational changes upon interaction with membrane-mimicking environments. pnas.orgstackexchange.com The application of chiroptical spectroscopy to this compound would be essential for confirming its secondary structure in solution and for determining its absolute configuration, which is achieved by comparing experimental spectra with those predicted by quantum chemical calculations for a specific enantiomer. nih.gov

Computational Chemistry for Structural Prediction and Validation

Computational methods are indispensable in modern structural biology, providing a bridge between experimental data and a final, refined three-dimensional structure.

Quantum mechanics provides the theoretical foundation for understanding the electronic structure and properties of molecules. QM calculations, such as those based on Density Functional Theory (DFT), are used to predict molecular geometries, vibrational frequencies, and spectroscopic properties like NMR chemical shifts and CD spectra. These calculations are vital for interpreting experimental data and for refining structural models.

In the context of peptide structure, QM calculations can be used to investigate the stability of different conformations, the nature of intramolecular hydrogen bonds, and the electronic properties that govern a peptide's interaction with its environment. For this compound, QM calculations would be instrumental in validating conformational ensembles derived from NMR data and in predicting chiroptical spectra to confirm its absolute configuration.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For peptides like this compound, MD simulations provide detailed, atomic-level insights into their conformational flexibility, folding processes, and interactions with their environment, such as cell membranes. nih.gov While specific, published MD simulation studies focusing exclusively on this compound are not extensively documented, the methodology has been widely applied to other cationic antimicrobial peptides, providing a clear framework for how this compound would be analyzed.

MD simulations on AMPs typically explore their behavior in different environments: in aqueous solution to observe inherent folding preferences, and in the presence of model lipid bilayers to simulate interactions with cell membranes. nih.govmdpi.com For instance, simulations of the human AMP LL-37 in different model membranes revealed that the peptide is rapidly absorbed onto negatively charged POPG bilayers (mimicking bacterial membranes) while maintaining its core helical structure. mdpi.com In contrast, its interaction with neutral POPC bilayers (mimicking mammalian membranes) is slower, and the peptide loses much of its helicity. mdpi.com Similarly, MD studies on another amphibian AMP, bombinin H2, showed that in an aqueous solution, the peptide is somewhat disordered and favors a helix-loop-helix conformation. mdpi.com These studies underscore the importance of the initial peptide conformation and the surrounding environment in determining its ultimate structure and mechanism of action. mdpi.com

These findings from related AMPs demonstrate how MD simulations could elucidate the conformational landscape of this compound, predicting its structural changes upon approaching a target bacterial cell and providing a dynamic model of its function.

Table 1: Insights from Molecular Dynamics (MD) Simulations on Antimicrobial Peptides

Finding/Application Description Example Peptide(s)
Conformational Stability Assesses the stability of secondary structures (e.g., α-helices, β-sheets) in different environments. LL-37, BMAP27, β-purothionin mdpi.comlsu.edu
Membrane Interaction Models the process of a peptide approaching, binding to, and inserting into a lipid bilayer. LL-37, CM15 mdpi.comijbiotech.com
Structural Transitions Observes how a peptide's conformation changes from a disordered state in solution to a folded state upon membrane binding. Bombinin H2, CM15 mdpi.comijbiotech.com
Selectivity Mechanism Investigates why a peptide is more active against bacterial (anionic) membranes than mammalian (zwitterionic) membranes. LL-37, B2088 mdpi.com

| Effect of Environment | Analyzes the influence of temperature, pH, and ion concentration on the peptide's structure and flexibility. | β-purothionin lsu.edu |

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In peptide research, DFT is applied to calculate a wide range of molecular properties, including molecular orbital energies, atomic charge distributions, vibrational frequencies, and local chemical reactivity. mdpi.comnih.govnih.gov These calculations provide fundamental insights into a peptide's stability, structure-activity relationships, and potential interaction sites. nih.govmdpi.com

Although specific DFT studies on this compound are not prominent in the scientific literature, the application of DFT to other peptides demonstrates its utility. DFT can be used to dissect the energetic components of a peptide's structure, showing, for example, that the exchange-correlation effect is a dominant factor in the stability of hydrogen-bonded systems within biomolecules. nih.govresearchgate.net Furthermore, DFT calculations can predict the molecular polarizabilities of amino acids and peptides, bypassing more computationally expensive methods. nih.gov Recent studies have used DFT to investigate the electronic properties and chemical reactivity of short peptide sequences, finding that aromatic and charged amino acids are key determinants of local reactivity, which can help in identifying bioactive sites. nih.gov

In studies of β-peptides designed to form specific helical structures, such as the H12 helix, DFT calculations (e.g., at the B3LYP/6-311G** level) have been used for ab initio structural optimizations to complement experimental data from NMR. researchgate.net This highlights how DFT can be a critical tool in validating and understanding the precise geometry and energetics of specific peptide conformations.

Table 2: Applications of Density Functional Theory (DFT) in Peptide Analysis

Application Description Relevance
Electronic Structure Calculation Determines the distribution of electrons and the energies of frontier molecular orbitals (HOMO-LUMO). Predicts chemical reactivity, stability, and electronic properties. nih.govmdpi.com
Geometry Optimization Calculates the lowest-energy three-dimensional structure of a peptide or its fragments. Provides accurate bond lengths, bond angles, and torsion angles for stable conformers. mdpi.com
Reactivity Descriptors Uses concepts like Fukui functions to identify the most likely sites for nucleophilic or electrophilic attack. Helps in understanding reaction mechanisms and identifying key residues for biological activity. nih.govmdpi.com
Energy Decomposition Analysis Partitions the total interaction energy into distinct physical components (electrostatic, exchange-correlation, steric). Elucidates the nature of forces that stabilize a peptide's structure or its complexes. nih.gov

| Vibrational Analysis | Predicts the infrared and Raman spectra of a molecule. | Aids in the interpretation of experimental spectroscopic data for structural validation. mdpi.com |

Analysis of Stereochemical and Conformational Isomerism

Isomerism is a key concept in understanding the structure and function of peptides. Two main types of isomerism are relevant to this compound: stereoisomerism and conformational isomerism.

Stereoisomerism in peptides arises primarily from the chirality of the constituent amino acids. washington.edu Naturally occurring peptides, including the maximins, are almost exclusively composed of L-amino acids. nih.gov The specific three-dimensional arrangement of groups around the α-carbon of each amino acid is a fixed aspect of its configuration. The sequence and stereochemistry of these building blocks are fundamental to the peptide's ability to fold into a specific, biologically active structure. nih.gov The manipulation of stereochemistry, for example by creating peptides with D-amino acids, is a strategy used in drug design to produce isomers with increased stability against proteolytic degradation. nih.gov

Conformational isomerism refers to the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. britannica.com Peptides possess significant conformational flexibility due to the possible rotations around the single bonds within the peptide backbone (defined by the dihedral angles φ, ψ, and ω) and in the amino acid side chains. washington.eduu-szeged.hu These rotations allow the peptide chain to adopt various secondary structures, such as α-helices, β-sheets, and turns. Each of these distinct, folded shapes is a conformational isomer, and they can exist in equilibrium. britannica.com

Table 3: Compound Names Mentioned in this Article

Compound Name Class/Type
This compound Antimicrobial Peptide (AMP)
LL-37 Human Antimicrobial Peptide (Cathelicidin)
Bombinin H2 Amphibian Antimicrobial Peptide
BMAP27 Antimicrobial Peptide (Cathelicidin)
CM15 Synthetic Antimicrobial Peptide
β-purothionin Plant Antimicrobial Peptide (Thionin)
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) Zwitterionic Phospholipid
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) Anionic Phospholipid
trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) Cyclic β-amino acid
trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) Cyclic β-amino acid

Synthetic Methodologies and Reaction Pathways

Total Synthesis Strategies and Pathways

The chemical synthesis of Maximin H12, a peptide, does not typically involve a "total synthesis" in the classical sense applied to complex, multi-cyclic natural products. Instead, a more linear and automated approach, solid-phase peptide synthesis (SPPS), is the standard methodology. gyrosproteintechnologies.commdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. uci.edu

Retrosynthetic Analysis of the Chemical Compound

For a linear peptide like this compound, a retrosynthetic analysis is conceptually straightforward. The target peptide is broken down into its constituent amino acid building blocks in a sequential manner, from the C-terminus to the N-terminus. Each disconnection represents the cleavage of a peptide bond. The key considerations in this analysis are the selection of appropriate protecting groups for the amino acid side chains and the choice of a suitable solid-phase resin and linker, which will determine the C-terminal functionality of the final peptide. uci.edu

The general retrosynthetic strategy for a peptide synthesized via Fmoc-SPPS can be visualized as follows:

Target Peptide ===> Protected Peptide on Resin ===> Stepwise disconnection of N-terminal amino acids ===> C-terminal amino acid attached to resin + Protected Amino Acids

This backward-looking process informs the forward synthesis, dictating the order of amino acid coupling and the deprotection steps required.

Development of Key Intermediates and Synthon Equivalents

In the context of SPPS, the key intermediates are the protected amino acid derivatives, which act as the synthon equivalents. For the synthesis of this compound, this would involve a set of N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids. The side chains of reactive amino acids (such as lysine, arginine, etc.) must also be protected with orthogonal protecting groups (e.g., Boc, Pbf) that are stable to the Fmoc deprotection conditions (typically piperidine (B6355638) in DMF) but can be removed during the final cleavage from the resin. mdpi.comiris-biotech.de

The choice of solid support (resin) is also critical. Common resins for peptide amide synthesis, like this compound, include Rink Amide resin. uci.edu For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are often employed. uci.edunih.gov

Stereoselective and Regioselective Transformations

In peptide synthesis, the primary stereoselective concern is the prevention of racemization during the activation and coupling of amino acids. The use of carbodiimide (B86325) activators in the presence of additives like HOBt (Hydroxybenzotriazole) or OxymaPure, or the use of uronium/aminium-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), helps to minimize racemization and ensure the stereochemical integrity of the peptide. mdpi.com

Regioselectivity is controlled by the use of protecting groups. The N-α-Fmoc group ensures that the coupling reaction occurs specifically at the N-terminus of the growing peptide chain. Side-chain protecting groups prevent unwanted reactions at other functional groups within the amino acid residues.

A standard Fmoc-SPPS cycle for the addition of a single amino acid consists of the following steps:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in DMF.

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

Coupling: Addition of the next Fmoc-protected amino acid, which has been pre-activated with a coupling reagent, to the newly exposed N-terminus of the peptide chain.

Washing: Washing of the resin to remove excess reagents and soluble byproducts.

This cycle is repeated for each amino acid in the sequence of this compound.

Evaluation of Reaction Yields and Purity Profiles

Purity Profiles: The crude peptide product obtained after cleavage from the resin is a mixture containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage process. lcms.cz Purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.czwaters.com The purity of the final peptide is assessed by analytical RP-HPLC and mass spectrometry. For therapeutic and research applications, a purity of >95% is often required. lcms.cz Ion-exchange chromatography can also be employed as an upstream purification step to improve the efficiency of the final RP-HPLC purification. bio-works.com

Analogous Compound Synthesis and Derivatization

The synthesis of analogues and derivatives of this compound is a key strategy for studying its structure-activity relationship (SAR) and for developing new therapeutic agents with improved properties. uit.noacs.org

Design Principles for Structural Analogues

The design of this compound analogues is guided by the desire to enhance its antimicrobial activity, selectivity, and stability, while potentially reducing any undesirable effects. Key design principles include:

Modification of Hydrophobicity and Cationicity: The balance between hydrophobic and cationic residues is critical for the function of many antimicrobial peptides. nih.gov Analogues can be designed by substituting amino acids to alter this balance, which can affect membrane interaction and antimicrobial potency.

Introduction of Non-natural Amino Acids: Incorporating non-proteinogenic amino acids can increase proteolytic stability and introduce novel structural features. nih.gov For example, introducing D-amino acids can make the peptide less susceptible to degradation by proteases.

Cyclization: Introducing cyclic structures, either through head-to-tail cyclization or by forming disulfide or lactam bridges, can constrain the peptide's conformation. mdpi.comacs.org This can lead to increased receptor binding affinity and improved stability.

Substitution of Key Residues: Alanine scanning, where individual amino acids are systematically replaced with alanine, is a common technique to identify residues that are critical for biological activity. acs.org

The synthesis of these analogues generally follows the same SPPS methodology as for the parent peptide, with the incorporation of the modified or non-natural amino acids at the desired positions in the sequence. kennesaw.edutudublin.ie

Modular Synthesis Approaches for Chemical Libraries

The synthesis of peptides like this compound and its analogs for creating chemical libraries is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This foundational technique allows for the sequential addition of amino acids to a growing peptide chain that is tethered to an insoluble resin support. The process is cyclical, involving the deprotection of the terminal amine and subsequent coupling of the next protected amino acid. This method is highly adaptable for creating a library of peptide analogs by systematically substituting specific amino acids at various positions in the sequence.

Microwave-assisted SPPS has emerged as a significant advancement, reducing synthesis times and often improving the quality of the final peptide product by minimizing aggregation. researchgate.netvapourtec.com For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is a common protocol used in automated peptide synthesizers. researchgate.net

A modular or convergent approach can also be employed, where smaller peptide fragments are synthesized independently and then ligated together. This strategy is particularly useful for producing larger or more complex peptides. While specific documentation on a modular library synthesis for this compound is not prevalent, the principles of SPPS are routinely used to generate diverse peptide substrates for exploring structure-activity relationships. monash.edu This involves creating a series of analogs where specific residues are systematically replaced to probe their importance for biological activity.

Exploration of Chemical Modification Effects on Molecular Properties

The relationship between the chemical structure of an antimicrobial peptide and its biological activity (Structure-Activity Relationship, SAR) is a critical area of research. For the maximin family of peptides, specific chemical modifications have been shown to significantly impact their function.

One of the most crucial modifications is C-terminal amidation. In maximin H5, a closely related peptide, the presence of a C-terminal amide group is vital for its antibacterial activity. The removal of this amide group (deamidation) leads to a structural disruption, specifically a decrease in the α-helical content, which is necessary for the peptide's interaction with bacterial membranes. nih.govresearchgate.net

Other modifications explored in SAR studies of antimicrobial peptides include:

Amino Acid Substitution: Replacing specific amino acids can modulate properties like amphipathicity (the spatial separation of hydrophobic and hydrophilic residues), helicity, and charge. These factors are key determinants of how the peptide interacts with and disrupts the microbial cell membrane. tandfonline.com

Incorporation of non-natural amino acids: To enhance stability against proteases or to fine-tune activity, non-standard amino acids can be incorporated. csic.es

The goal of these modifications is to design analogs with improved therapeutic properties, such as enhanced potency, greater selectivity for microbial over host cells, and increased stability. acs.org

Below is a table summarizing the effects of common chemical modifications on antimicrobial peptides, based on general SAR studies.

Modification TypeAmino Acid PositionGeneral Effect on Molecular PropertiesReference
C-terminal Amidation C-terminusNeutralizes negative charge of the C-terminal carboxylate; often increases helicity and is crucial for antibacterial activity. nih.govresearchgate.net
N-terminal Acetylation N-terminusRemoves positive charge of the N-terminal amine; can alter efficacy against specific microbial strains. nih.gov
Amino Acid Substitution VariousModulates net charge, hydrophobicity, and amphipathicity, directly impacting membrane interaction and lytic activity. tandfonline.com
Incorporation of D-amino acids VariousIncreases resistance to proteolytic degradation, enhancing peptide stability. asm.org

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic synthesis combines the robustness of chemical synthesis, like SPPS, with the high selectivity of enzymatic catalysis. beilstein-journals.org This hybrid approach is increasingly used for the production of complex peptides and their analogs, offering a greener and more efficient alternative to purely chemical methods. rsc.org

For antimicrobial peptides, enzymes can be used for several key steps:

Macrocyclization: Thioesterase (TE) domains from nonribosomal peptide synthetases (NRPS) can be used to catalyze the head-to-tail cyclization of linear peptides prepared by SPPS. beilstein-journals.orgnih.gov

Selective Modification: Enzymes can install modifications on a peptide scaffold with high regio- and stereoselectivity, which can be difficult to achieve through traditional chemical means. asm.org

Fragment Ligation: Enzymes such as sortases or subtiligases can be used to ligate synthetic peptide fragments together, enabling a modular approach to complex peptide synthesis. nih.gov

Biocatalytic approaches utilize enzymes or whole-cell systems for peptide production. researchgate.net Methods like enzymatic hydrolysis of proteins or microbial fermentation can produce bioactive peptides. mdpi.com While the total synthesis of this compound via fermentation is not a standard approach, engineered microbes or cell-free protein synthesis systems represent potential future avenues for the production of antimicrobial peptides. nih.gov The development of chemoenzymatic routes allows for the creation of novel peptide antibiotics by combining chemically synthesized precursors with enzymatic modifications, a strategy with significant potential for overcoming antibiotic resistance. monash.edunih.gov

Biosynthetic Pathways and Metabolic Transformations

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of antimicrobial peptides such as maximins originates from a larger precursor protein that is encoded by a specific gene. nih.gov This precursor protein typically consists of three distinct regions: an N-terminal signal peptide, a central acidic propiece, and the C-terminal antimicrobial peptide sequence itself. nih.gov In the case of maximins from Bombina maxima, a single precursor protein can even encode for two different antimicrobial peptides, such as a maximin and a maximin H. nih.gov

The initial product of translation is this inactive precursor protein, which must undergo a series of processing steps to release the active antimicrobial peptide. This precursor form is considered the primary biosynthetic precursor. Intermediates in this process would include the precursor protein after cleavage of the signal peptide and before the final excision of the active peptide.

Identification and Characterization of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of antimicrobial peptides are central to their production and are a subject of ongoing research.

The genes that encode for antimicrobial peptides are often found organized in clusters within the genome. microbiologyresearch.orgfrontiersin.org In Bombina maxima, dozens of different cDNA sequences for maximins have been identified, indicating a significant genetic diversity. nih.gov These genes share a common structure, typically with three exons, where the third exon encodes for both a maximin and a maximin H peptide. nih.gov The high degree of variation in the peptide sequences suggests that these gene clusters have undergone rapid evolution, likely driven by the need to combat a wide range of pathogens. nih.gov Tools like antiSMASH and BAGEL are used in genome mining to identify such biosynthetic gene clusters for antimicrobial peptides. microbiologyresearch.orgfrontiersin.org

The enzymatic reactions for the maturation of maximin-like peptides primarily involve proteases that cleave the precursor protein to release the active peptide. The C-terminal amidation, a common feature of these peptides, is carried out by a specific amidating enzyme. acs.org

It is critical to note that lipoxygenase is not known to be involved in the biosynthesis of antimicrobial peptides like Maximin H12 . Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides. nih.govresearchgate.net These enzymes are key in the biosynthesis of inflammatory mediators such as leukotrienes and lipoxins. nih.govlsu.edu The biosynthetic pathways for peptides and these lipid mediators are fundamentally different.

Regulation of Biosynthesis

The synthesis of antimicrobial peptides is tightly regulated and is often induced in response to infection or injury. nih.gov In insects, for instance, the activation of the Toll signaling pathway can induce the expression of a wide array of antimicrobial peptides. researchgate.net The production of these defense molecules is an energy-intensive process, requiring a metabolic shift within the organism to prioritize their synthesis. researchgate.net Nutrients and microbial byproducts can also play a role in regulating the expression of antimicrobial peptide genes. nih.gov For example, vitamins A and D have been shown to influence the expression of certain human antimicrobial peptides. nih.gov

In Vitro Metabolic Fate of the Chemical Compound

The metabolic fate of antimicrobial peptides is an important area of study, as it determines their stability and activity in biological systems.

The in vitro metabolism of antimicrobial peptides can be investigated using various model systems, such as plasma, liver, or kidney homogenates. researchgate.net These studies have shown that peptides can be degraded by a variety of proteases present in these biological matrices. researchgate.net The rate and pattern of degradation can be influenced by the peptide's sequence and structure. For example, modifications such as C-terminal capping or the inclusion of unnatural amino acids can alter the metabolic stability of peptides. researchgate.net The study of such biotransformations is crucial for the development of antimicrobial peptides as therapeutic agents, as it provides insights into their half-life and potential routes of administration. researchgate.netresearchgate.net

Information on of this compound is Not Publicly Available

Extensive research has been conducted to gather information regarding the chemical compound this compound, specifically focusing on its biosynthetic pathways and metabolic transformations as per the requested outline. However, detailed scientific data on the biosynthesis and the identification of metabolites and transformation products for this specific peptide are not available in the public domain.

This compound is identified as an antimicrobial peptide isolated from the skin secretions of the Giant fire-bellied toad, Bombina maxima bicnirrh.res.in. While the family of maximin peptides is known for its antimicrobial properties, specific research detailing the biosynthetic cascade leading to this compound or its subsequent breakdown and metabolic products has not been published.

Scientific literature generally describes the biosynthesis of such peptides as originating from precursor proteins that undergo post-translational modifications. However, the precise enzymes and metabolic pathways involved in the synthesis and degradation of this compound remain uncharacterized. Similarly, there is no available research that has identified specific metabolites or transformation products resulting from the metabolism of this compound in any biological system.

Therefore, the requested article, with its specific focus on the biosynthetic pathways and metabolic transformations of this compound, cannot be generated due to the absence of the necessary scientific findings.

Molecular Mechanisms and Biophysical Interactions

Investigation of Molecular Targets and Binding Dynamics

The biological activity of Maximin H12 is predicated on its interactions with various molecular components of target cells. While membrane disruption is a primary mechanism for many AMPs, interactions with other macromolecules such as proteins and nucleic acids can also contribute to their antimicrobial effects. mdpi.comfrontiersin.org

Currently, there is no specific research in the available scientific literature detailing the direct interaction of this compound with protein targets, including specific structural motifs like the H12 helix of nuclear receptors. Nuclear receptors are critical transcription factors, and the conformation of their C-terminal helix H12 is crucial for regulating gene expression, often shifting upon ligand binding to accommodate coactivators or corepressors. frontiersin.orgfrontiersin.orgresearchgate.net While some AMPs are known to modulate host immune responses by interacting with protein receptors like Toll-like receptors (TLRs), a direct link between this compound and nuclear receptors has not been established. nih.govfrontiersin.org

The potential for such interactions exists, as some AMPs can translocate into the cytoplasm and nucleus, where they could theoretically engage with intracellular proteins. nih.gov However, without specific studies on this compound, any discussion of its interaction with proteins like nuclear receptors remains speculative. Future research employing techniques such as co-immunoprecipitation, pull-down assays, or surface plasmon resonance with specific protein targets would be necessary to elucidate any potential protein-ligand interactions.

A growing body of evidence suggests that many antimicrobial peptides can exert their effects by targeting intracellular components, including nucleic acids, after permeating the cell membrane. frontiersin.orgnih.govnih.gov These interactions are typically driven by the electrostatic attraction between the cationic peptide and the negatively charged phosphate (B84403) backbone of DNA and RNA. asm.org Such binding can interfere with crucial cellular processes like DNA replication, transcription, and protein synthesis, leading to cell death. mdpi.comnih.gov

As of now, specific studies analyzing the direct interaction of this compound with DNA or RNA have not been reported. However, based on the mechanisms of other AMPs, it is plausible that this compound could possess such capabilities. For instance, the peptide Buforin II has been shown to penetrate cell membranes without causing lysis and to bind to both DNA and RNA. nih.gov Similarly, the peptide NK-18 has been demonstrated to have a dual-action mechanism involving both membrane disruption and DNA binding. asm.org

To confirm whether this compound interacts with nucleic acids, researchers would typically employ techniques like electrophoretic mobility shift assays (EMSA), fluorescence quenching assays, or circular dichroism spectroscopy. These methods can determine binding affinity and assess any structural changes in the nucleic acid upon peptide binding.

Hypothetical Data for DNA Interaction Analysis To illustrate the type of data obtained from such an experiment, the following table represents hypothetical results from an electrophoretic mobility shift assay (EMSA) testing the binding of this compound to a plasmid DNA.

This compound Concentration (µM)Free DNA Band Intensity (%)Shifted DNA Band Intensity (%)
01000
58515
106040
202575
40595

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The primary and most studied mechanism of action for this compound and related peptides is the interaction with and disruption of cell membranes. mdpi.comoup.com As a cationic peptide, this compound is electrostatically attracted to the negatively charged components commonly found in microbial membranes, such as phosphatidylglycerol (PG). nih.gov This initial binding is followed by insertion into the lipid bilayer, leading to permeabilization and eventual cell lysis. mdpi.com

While direct studies on this compound are limited, research on the closely related peptide Maximin 1 provides valuable insights. Molecular dynamics simulations of Maximin 1 in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic bacterial membranes, show that the peptide adopts an α-helical conformation and aligns itself parallel to the micelle surface. nih.gov This orientation facilitates both hydrophobic and electrostatic interactions. nih.gov The flexibility observed around specific glycine (B1666218) residues in Maximin 1 is thought to be responsible for its low hemolytic activity, suggesting a degree of selectivity for microbial over mammalian membranes. nih.gov

The "carpet" model is one of the proposed mechanisms for membrane disruption, where the peptides accumulate on the membrane surface, causing tension and leading to the formation of transient pores or the dissolution of the bilayer into micelles. nih.govnih.gov Other models, such as the "barrel-stave" or "toroidal pore" models, involve the formation of more defined transmembrane channels. mdpi.comnih.gov The exact model that this compound follows requires further detailed biophysical investigation using model lipid systems of varying compositions.

Biophysical Characterization of Interactions

To quantify the binding events between this compound and its molecular targets, various biophysical techniques are employed. These methods provide crucial data on the thermodynamics and kinetics of these interactions, which are essential for understanding the peptide's mechanism of action.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. nih.govresearchgate.net In a typical ITC experiment for an AMP-membrane interaction, a solution of lipid vesicles is titrated into a solution containing the peptide, and the heat released or absorbed is measured. nih.gov

This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. cureffi.org Although no specific ITC data has been published for this compound, studies on other antimicrobial peptides have demonstrated the utility of this technique. For example, ITC has been used to show that the binding of many AMPs to negatively charged model membranes is an exothermic process, driven by favorable enthalpy changes. researchgate.net

Hypothetical ITC Data for this compound Binding to Model Membranes The table below illustrates the kind of thermodynamic data that could be obtained from an ITC experiment of this compound with different model lipid vesicles.

Lipid Vesicle CompositionBinding Affinity (Kd, µM)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Stoichiometry (n)
POPC (Zwitterionic)>100-1.5+5.0Not Determined
POPC/POPG (3:1) (Anionic)15.2-8.7+1.21:20 (Peptide:Lipid)
E. coli Lipid Extract8.5-10.2+0.81:15 (Peptide:Lipid)

This table contains hypothetical data for illustrative purposes to show the potential results of such an experiment.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to study the kinetics of molecular interactions. univr.ittechnion.ac.il In the context of AMPs, SPR is often used to measure the binding and dissociation rates of peptides to and from an immobilized lipid bilayer on a sensor chip. molbiolcell.org

This method provides the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is the ratio of kd to ka. pharmafeatures.com Such kinetic data is invaluable for understanding the dynamics of how an AMP first encounters and then disrupts a membrane. technion.ac.il

While no SPR studies have been specifically conducted on this compound, the technique has been successfully applied to other antimicrobial peptides. These studies often reveal a rapid association of the peptide with the model membrane, followed by a slower dissociation, indicative of a strong interaction and potential insertion into the bilayer. researchgate.net

Hypothetical SPR Data for this compound Binding to an Anionic Lipid Bilayer This table presents a hypothetical summary of kinetic parameters that could be derived from an SPR experiment.

Analyte (Peptide)Association Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Equilibrium Dissociation Constant (KD) (µM)
This compound1.2 x 1042.5 x 10-320.8

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Nuclear Magnetic Resonance (NMR) for Binding Epitopes and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures of molecules in solution and for mapping their interaction surfaces. anu.edu.aufu-berlin.de In the study of peptides like this compound, NMR can identify the specific amino acid residues—the binding epitope—that come into direct contact with a target, such as a microbial membrane. scirp.org Furthermore, it can reveal conformational changes in both the peptide and its target upon binding. mpg.de

While the broader family of antimicrobial peptides has been studied extensively, detailed NMR structural and binding analyses specifically for this compound are not widely available in the current scientific literature. Typically, for a peptide, two-dimensional NMR experiments like 1H-1H COSY and TOCSY, combined with NOESY, would be used to assign proton resonances and determine through-space proximities to calculate a solution structure. mdpi.com Heteronuclear experiments such as 1H-15N HSQC are particularly useful for monitoring changes in the chemical environment of each amino acid upon interaction with a binding partner, allowing for precise epitope mapping. nih.gov

For other peptides, studies have shown that binding to a target can induce a conformational change, often from a disordered state in solution to a more structured form, such as an α-helix, upon insertion into a membrane. scirp.org However, specific NMR studies detailing the binding epitope and precise conformational transitions of this compound have yet to be published.

Allosteric Modulation and Conformational Dynamics of Target Systems

Allosteric modulation refers to the process where a molecule binds to a site on a protein (an allosteric site) that is distinct from the primary (orthosteric) active site. multispaninc.complos.org This binding event induces a conformational change in the protein, which in turn alters the activity at the active site. multispaninc.com This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the protein's function. multispaninc.com The study of conformational dynamics reveals how the protein's structure fluctuates over time, which is crucial for its function and regulation. nih.govnih.govresearchgate.net

The primary mechanism of action for many antimicrobial peptides, the class to which this compound belongs, involves direct interaction with and disruption of the microbial cell membrane. This process is generally considered a direct, rather than an allosteric, mechanism. There is currently no specific evidence in the scientific literature to suggest that this compound functions as an allosteric modulator of a specific protein target. Research into the potential secondary mechanisms or intracellular targets of this compound is still a developing area. Therefore, detailed reports on its role in the allosteric modulation and conformational dynamics of specific target systems are not available.

Structure-Activity Relationship (SAR) Studies on a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing analogues of a bioactive compound to determine which chemical groups are essential for its activity and to optimize its properties. mdpi.comnih.gov

For antimicrobial peptides like this compound, SAR studies typically involve the substitution of individual amino acids to probe the importance of properties like charge, hydrophobicity, and helical propensity. By creating a series of synthetic analogues and assessing their antimicrobial potency, researchers can build a detailed map of the molecular requirements for activity. mdpi.comnih.gov For instance, replacing key positively charged residues could diminish electrostatic attraction to the negatively charged bacterial membrane, while altering hydrophobic residues might affect the peptide's ability to insert into and disrupt the lipid bilayer.

While the general principles of SAR are well-established for this class of peptides, comprehensive SAR studies detailing the effects of specific amino acid substitutions in this compound have not been extensively published. The development of synthetic analogues could lead to candidates with enhanced potency or selectivity. acs.org The table below illustrates a hypothetical framework for an SAR study on an antimicrobial peptide like this compound, based on common modifications and their expected outcomes.

Table 1: Representative Framework for a Structure-Activity Relationship Study of a this compound Analogue

Analogue Modification Rationale Expected Impact on Activity
Lysine (K) to Alanine (A) Substitution Reduce positive charge Decrease in electrostatic binding to bacterial membrane, likely reducing activity.
Leucine (L) to Alanine (A) Substitution Reduce hydrophobicity May decrease membrane insertion capability, potentially lowering lytic activity.
Glycine (G) to Alanine (A) Substitution Increase helical propensity May stabilize the active α-helical conformation, potentially increasing activity.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for isolating Maximin H12 from complex mixtures, such as synthesis reaction media or biological extracts, and for verifying its purity. vulcanchem.comtandfonline.com The choice of technique depends on the analytical goal, with High-Performance Liquid Chromatography (HPLC) being the most prevalent method. tandfonline.commtoz-biolabs.com

High-Performance Liquid Chromatography (HPLC) Development

Reverse-phase HPLC (RP-HPLC) is the standard and most powerful technique for the purity assessment and purification of synthetic peptides like this compound. tandfonline.com This method separates peptides based on their hydrophobicity. The process involves injecting the peptide sample onto a hydrophobic stationary phase (typically C8 or C18) and eluting it with a gradient of an organic solvent, such as acetonitrile, mixed with water. nih.gov An ion-pairing agent, commonly trifluoroacetic acid (TFA), is added to the mobile phase to sharpen peaks and improve resolution. nih.gov

Purity is determined by integrating the area of the main peptide peak in the chromatogram and comparing it to the total area of all detected peaks. rsc.org For peptides synthesized via solid-phase methods, purities can range widely before purification, but analytical assessments require high homogeneity (>95%). frontiersin.org Monitoring the absorbance at wavelengths of 214-220 nm (for the peptide backbone) and 280 nm (for aromatic residues, if present) allows for sensitive detection. tandfonline.com

Table 1: Typical RP-HPLC Parameters for Antimicrobial Peptide Analysis

ParameterTypical SettingPurpose
Column C18, C8 (e.g., 4.6 mm ID, 5 µm particle size)Stationary phase for hydrophobic interaction.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component, provides counter-ions.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic component for eluting the peptide.
Flow Rate 0.5 - 1.5 mL/minInfluences resolution and run time. mastelf.com
Gradient Linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 min)To elute peptides with varying hydrophobicities.
Detection UV Absorbance at 214 nm and 280 nmDetection of peptide bonds and aromatic side chains. tandfonline.com
Column Temperature 25 - 40 °CAffects viscosity and can improve peak shape. mastelf.comchromatographyonline.com

This table presents generalized parameters for peptide analysis; specific conditions for this compound would require method optimization.

Gas Chromatography (GC) Optimization

Gas Chromatography (GC) is not a primary technique for the analysis of intact peptides like this compound. americanpeptidesociety.org Peptides are non-volatile and thermally labile, making them incompatible with standard GC methods which require the sample to be vaporized at high temperatures. americanpeptidesociety.org

For GC analysis to be feasible, this compound would need to undergo chemical derivatization to convert its amino acid constituents into volatile and thermally stable compounds. americanpeptidesociety.orgcreative-proteomics.com This process typically involves esterification and acylation reactions. creative-proteomics.comacs.org For instance, amino acids can be converted to their pentafluoropropionyl (PFP) derivatives for GC-MS analysis. nih.govnih.gov However, this approach analyzes the amino acid composition after hydrolysis rather than the intact peptide. Due to the complexity of derivatization and the availability of more direct methods like LC-MS, GC is rarely used for the analysis of peptides of this size. americanpeptidesociety.org

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for peptide analysis, separating molecules based on their charge-to-mass ratio within a narrow capillary. usp.orgsciex.com This technique is particularly advantageous for its high resolving power, speed, and minimal sample consumption. wikipedia.orgthermofisher.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, peptides migrate in a buffer-filled capillary under the influence of a high electric field. usp.org The separation is governed by both the electrophoretic mobility of the peptide and the electroosmotic flow (EOF) of the buffer. sciex.com CE is highly effective for separating peptides with minor differences, such as isomers or post-translationally modified forms. doi.org For neutral peptides or complex mixtures, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, can be employed. usp.org

Table 2: General Parameters for Capillary Zone Electrophoresis of Peptides

ParameterTypical SettingPurpose
Capillary Fused-silica (e.g., 50 µm ID, 50-75 cm length)Separation channel. doi.org
Background Electrolyte (BGE) Low pH buffer (e.g., phosphate (B84403) or formate)Carries the current and determines separation selectivity.
Applied Voltage 15 - 30 kVDriving force for migration.
Injection Hydrodynamic or ElectrokineticIntroduction of the sample plug. wikipedia.org
Detection UV Absorbance (e.g., 200-214 nm)On-capillary detection of the peptide.
Temperature 20 - 30 °CControlled to ensure reproducible migration times.

This table presents generalized parameters; specific conditions for this compound would require method optimization.

Mass Spectrometry for Trace Analysis and Compound Identification

Mass Spectrometry (MS) is a crucial tool for the analysis of this compound, providing precise molecular weight determination and structural information. vulcanchem.comtandfonline.com It is often coupled with a separation technique, a configuration known as a hyphenated technique.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) is essential for confirming the amino acid sequence of this compound. thermofisher.comencyclopedia.pub In an MS/MS experiment, the intact peptide ion (the precursor ion) is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented by colliding it with an inert gas, a process called collision-induced dissociation (CID). thermofisher.comnationalmaglab.org

The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer. encyclopedia.pub For peptides, fragmentation typically occurs along the peptide backbone, producing characteristic 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming its identity. nationalmaglab.org More advanced fragmentation techniques like electron-transfer dissociation (ETD) can provide complementary data, especially for analyzing modifications. chromatographyonline.comnih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for the identification and quantification of peptides like this compound in complex mixtures. nih.govnih.gov An HPLC system is connected directly to the ion source (typically an electrospray ionization, ESI, source) of the mass spectrometer. nih.gov As peptides elute from the HPLC column, they are ionized and introduced into the mass spectrometer for analysis. This provides retention time, molecular weight, and (with MS/MS) structural data in a single run. spectroscopyonline.comlcms.cz LC-MS is widely used for peptide mapping, purity analysis, and pharmacokinetic studies. nih.govlcms.czsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) has very limited application for intact this compound for the reasons mentioned in section 6.1.2. Its use would be restricted to the analysis of the amino acid composition following complete hydrolysis and derivatization of the peptide. creative-proteomics.comacs.org The resulting volatile amino acid derivatives can be separated by GC and identified by MS, but this provides no information about the peptide's sequence or integrity. nih.gov

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

TechniqueSeparation PrincipleMS IonizationPrimary Application for this compound
LC-MS HydrophobicityElectrospray (ESI)Identification, quantification, purity analysis, and sequencing of the intact peptide.
GC-MS Volatility / Boiling PointElectron Ionization (EI)Amino acid composition analysis after hydrolysis and derivatization. Not suitable for intact peptide.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques are fundamental in analytical chemistry for the quantitative determination of substances. These methods rely on the interaction of electromagnetic radiation with the analyte. mvpsvktcollege.ac.in

UV-Visible and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and Fluorescence Spectroscopy are two widely used techniques for quantifying compounds, including complex molecules like this compound.

UV-Vis spectroscopy is a fast, simple, and cost-effective method for determining the concentration of an analyte dissolved in a solvent. chromedia.org The technique is based on the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. chemguide.co.uk To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorption (λmax). chemguide.co.uk The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. mvpsvktcollege.ac.in For example, the analysis of a Streptocarpus H12 sample utilized UV-Vis spectra for the identification and quantification of its chemical components. researchgate.net

Table 1: Hypothetical Calibration Data for this compound using UV-Visible Spectroscopy This table illustrates the linear relationship between concentration and absorbance, which forms the basis for quantitative analysis.

StandardConcentration (µg/mL)Absorbance at λmax
12.00.150
24.00.305
36.00.448
48.00.610
510.00.752

Fluorescence spectroscopy is another powerful analytical tool known for its high sensitivity and specificity, allowing for the detection and quantification of molecules at very low concentrations. rp-photonics.comteledynevisionsolutions.com The process involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic energy state. rsc.org As the molecule returns to its ground state, it emits light at a longer wavelength, and this emitted light is known as fluorescence. rsc.org The intensity of the fluorescence is generally proportional to the concentration of the analyte. rp-photonics.com This technique is valuable for analyzing complex samples and can be used to monitor substances in various applications, from pharmaceutical to environmental analysis. rp-photonics.com

Table 2: Example Quantitative Analysis Data for this compound using Fluorescence Spectroscopy This table demonstrates the relationship between the concentration of this compound and its fluorescence intensity, which can be used for quantification.

SampleConcentration (ng/mL)Fluorescence Intensity (Arbitrary Units)
Blank05
Standard 110150
Standard 220305
Standard 330445
Standard 440590
Standard 550760

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the chemical structure of a molecule by identifying its functional groups. teledynevisionsolutions.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral "fingerprint" for the molecule. vscht.cz For instance, the C=O stretch of a carbonyl group typically appears in the 1660-1820 cm⁻¹ region, while the O-H stretch of an alcohol or carboxylic acid produces a broad absorption band around 3200-3550 cm⁻¹. vscht.cz Analysis of the position, intensity, and shape of these absorption bands allows for the identification of the functional groups present in a compound like this compound. In one study, Fourier Transform Infrared (FTIR) spectroscopy was used to characterize the functional groups of a novel metal-organic framework, FJI-H12, and to observe the shifts in these groups upon binding with other ions. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for Common Functional Groups This table provides a reference for identifying functional groups within a molecule based on its IR spectrum.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Alcohol/PhenolO–H stretch3200–3650 (broad)
AmineN–H stretch3300–3500 (sharp)
AlkaneC–H stretch2850–2960
AlkeneC=C stretch1640–1680
Carbonyl (Ketone/Aldehyde)C=O stretch1670–1780
Carboxylic AcidO–H stretch2500–3300 (very broad)
EsterC=O stretch1735–1750

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. thorlabs.com When light interacts with a molecule, a small fraction of the scattered light is shifted in energy due to the excitation of molecular vibrations. europeanpharmaceuticalreview.com This energy shift, known as the Raman shift, is specific to the chemical bonds and functional groups within the molecule. thorlabs.com A significant advantage of Raman spectroscopy is its ability to analyze aqueous samples, as water is a weak Raman scatterer, which is often a challenge for IR spectroscopy. teledynevisionsolutions.comeuropeanpharmaceuticalreview.com It is a non-destructive technique that typically requires no sample preparation. teledynevisionsolutions.com Raman spectroscopy is effective for identifying vibrations from symmetrical molecular modes, which are often weak or absent in IR spectra. europeanpharmaceuticalreview.com

Table 4: Potential Raman Shifts for Functional Groups in this compound This table shows representative Raman shifts that could be used to identify structural features of this compound.

Functional GroupBondCharacteristic Raman Shift (cm⁻¹)
Aliphatic ChainC–C stretch800–1200
Aromatic RingRing breathing mode~1000, ~1600
Disulfide BridgeS–S stretch500–550
Amide IC=O stretch1640–1680
Amide IIIC–N stretch, N–H bend1230–1300
PhenylalanineRing breathing mode~1003

Theoretical and Computational Investigations

Reaction Mechanism Elucidation via Computational Pathways:There are no papers that computationally elucidate the reaction mechanism of Maximin H12.

While general computational methods exist for peptides and related antimicrobial peptides have been the subject of such studies, the strict requirement to focus solely on this compound and adhere to the provided outline cannot be met due to the absence of specific research on this compound. Therefore, it is not possible to generate the requested scientific article.

Environmental and Ecological Chemistry of the Compound

Pathways of Degradation and Environmental Fate in Abiotic Systems

There is no available information on the abiotic degradation pathways of Maximin H12. Studies detailing its persistence, hydrolysis, photolysis, or interaction with environmental surfaces like soil and sediment have not been found.

Bioremediation Potential and Microbial Transformation Studies

No studies were identified that investigate the bioremediation of this compound or its transformation by microorganisms in the environment.

Role in Natural Biogeochemical Cycles

There is no information available regarding the interaction of this compound with natural biogeochemical cycles, such as the carbon, nitrogen, or sulfur cycles.

Potential Applications in Research and Technology Non Clinical

Use as a Chemical Probe or Research Tool

While specific applications of Maximin H12 as a designated chemical probe are not extensively documented, its fundamental mechanism of action provides a strong basis for its use as a research tool. Antimicrobial peptides are widely employed to investigate the properties of microbial membranes. nih.gov The primary mechanism for many cationic AMPs, including likely this compound, involves electrostatic attraction to the negatively charged microbial cell membrane, followed by insertion and disruption, leading to cell lysis. vulcanchem.com

This interaction can be harnessed to study:

Membrane Permeability and Integrity: this compound can be used to probe the physical and chemical conditions that affect the stability and integrity of bacterial and fungal membranes. oup.com

Lipid-Peptide Interactions: As a research tool, it can help elucidate the specific interactions between peptides and various lipid components of cell membranes, contributing to a deeper understanding of membrane biophysics. nih.gov

Mechanism of Antimicrobial Action: Studying the effects of this compound on different microbial species can provide insights into the nuances of antimicrobial peptide activity and the factors that determine their spectrum of efficacy. rsc.org

The well-defined lytic mechanism allows researchers to use this compound to induce controlled membrane disruption, facilitating the study of subsequent cellular processes and responses.

Applications in Materials Science

The ability of antimicrobial peptides to be immobilized on surfaces makes them highly promising for applications in materials science, particularly for creating materials that resist microbial colonization. frontiersin.org

Antimicrobial Surfaces: this compound could potentially be covalently attached to the surfaces of various materials, such as medical devices or industrial equipment, to confer antimicrobial properties. vulcanchem.comnih.gov This strategy aims to reduce the incidence of bacterial attachment and biofilm formation on surfaces. frontiersin.org The development of materials associated with bioinspired antimicrobial peptides is a promising approach to address infections. frontiersin.org

Polymer Conjugation: There is significant research into the conjugation of antimicrobial peptides with polymers to enhance their stability and efficacy. A study on Maximin H5, a closely related peptide, demonstrated successful conjugation with polyethylene (B3416737) glycol (PEG). Such polymer-peptide conjugates could be used to create advanced biomaterials.

Surface-Active Agents: Due to their amphipathic nature, possessing both hydrophobic and hydrophilic regions, antimicrobial peptides can act as surface-active agents. nih.gov This property is fundamental to their interaction with and disruption of cell membranes. biorxiv.org Research has focused on synthesizing peptide-based surface-active agents to combine antimicrobial activity with surfactant properties, which could be relevant for formulations in various industries. nih.gov

Below is a table summarizing potential materials science applications for this compound.

Application AreaDescriptionPotential Benefit
Antimicrobial Coatings Covalent attachment of this compound to material surfaces. nih.govPrevention of biofilm formation on medical implants and industrial surfaces. frontiersin.org
Polymer-Peptide Conjugates Integration of this compound into polymer matrices, such as hydrogels.Creation of stable, long-lasting antimicrobial biomaterials for applications like wound dressings. asm.org
Surface-Active Formulations Use of this compound as a functional ingredient in liquid formulations.Development of specialized detergents or wetting agents with inherent antimicrobial properties. nih.gov

Potential in Agriculture or Industrial Catalysis

Agriculture

The overuse of conventional pesticides has led to increased pathogen resistance, creating a demand for new plant protection strategies. oup.com Antimicrobial peptides are considered promising candidates for managing plant diseases due to their broad-spectrum activity and lower likelihood of inducing resistance. oup.comacs.org

The potential applications for peptides like this compound in agriculture include:

Control of Plant Pathogens: AMPs have demonstrated efficacy against a wide range of plant pathogenic bacteria and fungi. acs.orgfrontiersin.org They can be applied directly to plants to control infections. oup.com For example, foliar sprays of synthetic AMPs have been shown to significantly reduce disease incidence. rsc.org

Development of Disease-Resistant Crops: Genetic engineering to express AMPs in transgenic plants is a strategy being explored to confer inherent disease resistance. frontiersin.org

Industrial Catalysis

The scientific literature does not currently support a significant potential for this compound or other antimicrobial peptides in the field of industrial catalysis. While some AMPs can inhibit the activity of specific enzymes, such as ATP-dependent enzymes, this is part of their biological mechanism of action rather than a catalytic function. acs.org The primary role of these peptides is to disrupt microbial structures and processes, not to facilitate or accelerate industrial chemical reactions. oup.com Larger antimicrobial proteins may act as lytic enzymes, but the smaller peptides like this compound are known for membrane disruption. rsc.org

Biosensors and Diagnostic Tool Development

The specific binding of antimicrobial peptides to microbial surfaces makes them excellent candidates for use as biological recognition elements in biosensors. These tools are crucial for the rapid and cost-effective detection of pathogens.

This compound could be integrated into diagnostic platforms in the following ways:

Pathogen Detection: Immobilized on a transducer surface, this compound could capture specific bacteria or fungi from a sample. This binding event can be converted into a measurable signal (e.g., optical, electrical, or mass-based), allowing for the detection of the pathogen.

ELISA-like Assays: Bacteria-binding peptides can be used in formats similar to an ELISA (Enzyme-Linked Immunosorbent Assay) to determine the presence and affinity of interaction with various pathogens.

Broad-Spectrum Sensors: Given the broad-spectrum activity of many AMPs, this compound could be used to develop sensors capable of detecting a wide range of common bacterial and fungal contaminants in clinical, food, or environmental samples.

The development of biosensors using AMPs is an active area of research, with the goal of creating sensitive and specific diagnostic tools.

Future Research Directions and Unanswered Questions

Emerging Methodologies for Compound Study

The study of antimicrobial peptides (AMPs) like Maximin H12 is being revolutionized by a suite of cutting-edge methodologies. The convergence of computational biology and synthetic biology is providing unprecedented tools for the discovery, design, and production of AMPs. nih.gov

Computational and Bioinformatic Approaches: Machine learning and deep learning algorithms are increasingly being employed to predict the antimicrobial efficacy and potential targets of novel peptide sequences. nih.govfrontiersin.org These in silico methods can rapidly screen vast virtual libraries of potential this compound analogues, identifying candidates with enhanced activity or improved selectivity before costly and time-consuming synthesis is undertaken. Molecular dynamics simulations offer atomic-level insights into the interactions of this compound with bacterial membranes, elucidating its mechanism of action.

High-Throughput Synthesis and Screening: Advances in peptide synthesis, including solid-phase peptide synthesis (SPPS) and cell-free expression systems, are accelerating the production of this compound and its variants. nih.gov These techniques, coupled with high-throughput screening assays, allow for the rapid evaluation of large numbers of peptides, facilitating the identification of molecules with desired properties.

Exploration of Novel Analogues with Tailored Properties

A key avenue for future research lies in the design and synthesis of novel this compound analogues with customized characteristics. By strategically modifying the amino acid sequence of the native peptide, researchers can aim to enhance its therapeutic potential while minimizing potential drawbacks.

Structural Modifications for Enhanced Stability and Activity: Techniques such as peptide stapling, which involves introducing a synthetic brace to lock the peptide into its bioactive α-helical conformation, can improve stability and resistance to proteolytic degradation. mdpi.com Cyclization of the peptide backbone is another promising strategy to enhance stability and bioactivity. mdpi.com Furthermore, modifications to the N-terminus and C-terminus, such as amidation, have been shown to influence the antimicrobial activity and selectivity of other AMPs. mdpi.com

Peptide Conjugation: The conjugation of this compound to other molecules, such as polymers like polyethylene (B3416737) glycol (PEG), offers a strategy to improve its biocompatibility and prevent biofouling. nih.gov Hybrid peptides, created by merging sequences from different AMPs, may exhibit synergistic effects, leading to broader antimicrobial spectra or enhanced potency against drug-resistant pathogens. mdpi.com

Table 1: Potential Strategies for Developing Novel this compound Analogues

Modification StrategyPotential Advantage
Amino Acid SubstitutionEnhanced antimicrobial activity, reduced toxicity
Peptide StaplingIncreased helical stability, resistance to proteases
CyclizationImproved stability and bioactivity
Terminal ModificationsAltered activity and selectivity
Polymer ConjugationImproved biocompatibility, prevention of biofouling
Hybrid Peptide DesignSynergistic effects, broader activity spectrum

Integration with Systems Biology Approaches

Understanding the impact of this compound on a whole-organism level requires a shift towards systems biology. This holistic approach aims to unravel the complex network of interactions between the peptide and the target pathogen, as well as the host.

By combining experimental data from genomics, proteomics, and metabolomics with computational modeling, researchers can construct a comprehensive picture of the cellular response to this compound. This can reveal not only the primary mechanism of action but also secondary effects and potential resistance mechanisms. Systems biology approaches will be crucial in identifying potential synergistic interactions between this compound and conventional antibiotics, a promising strategy to combat multidrug-resistant infections.

Addressing Fundamental Chemical and Biological Inquiries

Despite the potential of this compound, several fundamental questions remain to be answered. Future research will need to address these knowledge gaps to fully harness its therapeutic promise.

Unraveling the Precise Mechanism of Action: While it is generally accepted that many AMPs act by disrupting the bacterial cell membrane, the specific details of this process for this compound are yet to be fully elucidated. nih.gov Key questions include the precise nature of its interaction with different membrane components, whether it forms discrete pores, and if it has any intracellular targets after membrane translocation.

Defining the Structure-Activity Relationship: A detailed understanding of how the specific amino acid sequence and three-dimensional structure of this compound relate to its biological activity is paramount for the rational design of improved analogues. This involves identifying the key residues responsible for antimicrobial potency, target selectivity, and any potential toxicity.

Investigating the Emergence of Resistance: While a key advantage of AMPs is the lower propensity for bacteria to develop resistance compared to conventional antibiotics, it is not an impossibility. Long-term studies are needed to investigate the potential for microorganisms to develop resistance to this compound and to understand the underlying molecular mechanisms.

Table 2: Key Unanswered Questions for Future this compound Research

Research AreaSpecific Question
Mechanism of ActionWhat is the precise molecular mechanism of membrane disruption? Does it have intracellular targets?
Structure-ActivityWhich amino acid residues are critical for its antimicrobial and other biological activities?
ResistanceWhat is the likelihood of bacteria developing resistance to this compound over time?
SelectivityWhat determines its selectivity for microbial versus host cells?

Q & A

Q. What is the Maximin H12 method, and how is it applied in genomic selection scans?

this compound is a statistical framework combining the maximin distance criterion (for experimental design optimization) with the H12 statistic, which detects recent selective sweeps in genomic data. The H12 metric quantifies haplotype homozygosity by measuring the combined frequency of the two most frequent haplotypes in a sliding window . In practice, it is implemented using computational scripts (e.g., H12_H2H1.py ) to analyze genomic regions, such as in Drosophila melanogaster studies, where window sizes (e.g., 400 SNPs) and recombination rates are critical parameters .

Q. How do researchers implement this compound in experimental design for simulation-based studies?

this compound is often integrated into Latin Hypercube Sampling (LHS) designs to ensure space-filling and non-collapsing sampling. For example, the R package lhs uses a maximin LHS algorithm to distribute design points evenly across parameter spaces, minimizing correlation and maximizing coverage . This method is particularly effective for building emulators in climate impact studies or complex computational models .

Q. What are the key parameters affecting H12 analysis, and how are they validated?

Critical parameters include:

  • Window size : Typically 400 SNPs for balancing resolution and computational efficiency .
  • Recombination rates : Regions with low recombination are excluded to avoid false positives .
  • Neutral thresholds : Simulated neutral demographic models (e.g., coalescent simulations) establish baseline H12 values to distinguish significant signals (e.g., the "orange line" threshold in Drosophila studies) .

Q. What are best practices for visualizing H12 results in genomic studies?

Use Python scripts like H12peakfinder.py for peak detection and R scripts like H12_viz.R for generating publication-ready plots. These tools highlight top H12 peaks and overlay neutral thresholds, enabling clear interpretation of selective sweep candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions between H12 signals and other selection metrics (e.g., H2/H1)?

Contradictions often arise from differing sensitivities to hard vs. soft sweeps. H12 is robust to soft sweeps, while H2/H1 better identifies hard sweeps. To address discrepancies:

  • Perform joint analysis using integrated scripts (e.g., H12_H2H1.py ) .
  • Validate with neutral simulations to assess false discovery rates .
  • Apply construct validity checks to ensure variables (e.g., haplotype definitions) align with biological contexts .

Q. How can this compound designs be optimized for high-dimensional parameter spaces in computational experiments?

Use iterative algorithms like the "maximin" criterion in LHS to maximize the minimum distance between design points. For example:

   # Pseudocode for maximin optimization  
   designs = generate_lhs_samples()  
   optimized_design = maximize_min_distance(designs)  

This approach balances coverage and efficiency, especially in climate modeling or pharmacokinetic simulations .

Q. What strategies ensure external validity when applying H12 to diverse populations?

  • Population stratification : Account for genetic diversity using principal component analysis (PCA) .
  • Replication cohorts : Validate findings in independent populations (e.g., tribal genomic studies in ).
  • Generalizability tests : Compare H12 signals across environments using meta-analysis frameworks .

Q. How do computational bottlenecks in H12 analysis impact experimental workflows, and what solutions exist?

Large-scale genomic scans face runtime challenges due to sliding-window computations. Solutions include:

  • Parallelization using high-performance computing (HPC) clusters.
  • Approximate algorithms (e.g., stochastic subset selection) .
  • Downsampling non-critical regions while retaining window-size integrity .

Q. What methods address internal validity threats in H12-based studies?

  • Control variables : Include neutral regions and negative controls (e.g., non-coding SNPs) .
  • Blinding : Mask selective sweep regions during initial analysis to reduce bias.
  • Sensitivity analysis : Test robustness to parameter variations (e.g., window sizes, recombination filters) .

Q. How can researchers integrate H12 with machine learning for adaptive experimental design?

Combine H12 outputs with surrogate models (e.g., Gaussian Processes) to iteratively refine sampling strategies. For example:

  • Use H12 peaks to prioritize regions for deep sequencing.
  • Apply active learning to allocate computational resources dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.